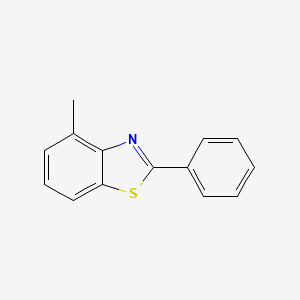

Benzothiazole, 4-methyl-2-phenyl- (9CI)

Description

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Advanced Chemical Sciences

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the architecture of numerous biologically significant molecules. tandfonline.comtandfonline.com This structural motif is an integral feature in a wide array of natural products and synthetic pharmaceutical agents, making it a subject of intense research in medicinal and materials chemistry. crimsonpublishers.com The benzothiazole scaffold is considered a privileged pharmacophore due to its ability to interact with a diverse range of biological targets. tandfonline.comcrimsonpublishers.com

The chemical versatility of the benzothiazole ring system allows for the synthesis of a large number of derivatives with a broad spectrum of pharmacological activities. tandfonline.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. tandfonline.comnih.govbenthamdirect.com The structural diversity stemming from this scaffold has proven invaluable for the exploration and development of novel therapeutic agents. crimsonpublishers.com

Beyond its medicinal applications, the benzothiazole core is also a key component in materials science. For instance, a derivative of benzothiazole is the light-emitting component of luciferin, the compound responsible for the bioluminescence of fireflies. crimsonpublishers.com This highlights the broad significance of the benzothiazole scaffold across various advanced scientific disciplines.

Overview of 2-Phenylbenzothiazole (B1203474) Derivatives as a Class of Research Interest

Within the broader family of benzothiazole compounds, the 2-phenylbenzothiazole derivatives have emerged as a particularly important subclass, attracting considerable research attention. ut.ac.irmdpi.comcardiff.ac.uk These compounds, characterized by a phenyl group at the 2-position of the benzothiazole core, serve as crucial building blocks in both organic and organometallic chemistry. mdpi.com Their prominence is due to their intriguing photophysical properties, the relative ease of their synthesis, and the low cost of starting materials. mdpi.com

The 2-phenylbenzothiazole scaffold is present in numerous compounds that have been investigated for a variety of applications. ut.ac.ir Research has demonstrated that these derivatives possess a wide range of biological activities, including cytotoxic effects against various cancer cell lines. ut.ac.ir For example, certain hydroxylated 2-phenylbenzothiazoles have been synthesized and evaluated for their potential as anticancer agents. ut.ac.iraston.ac.uk The synthesis of these derivatives often involves methods like the Jacobson cyclization of thiobenzanilides. ut.ac.ir

Furthermore, the structural similarities of 2-phenylbenzothiazoles to other biologically active molecules have spurred investigations into their potential as multifunctional agents. aston.ac.uknih.gov Their diverse chemical reactivity and broad spectrum of biological actions underscore their vital role in the field of medicinal chemistry. tandfonline.com

Rationale for Academic Investigation of Substituted Phenylbenzothiazole Systems, with a Focus on 4-Methyl-2-phenylbenzothiazole

The academic pursuit of substituted phenylbenzothiazole systems is driven by the principle of structure-activity relationships. Introducing various substituents onto the benzothiazole or the phenyl ring can significantly modulate the compound's physicochemical and biological properties. benthamdirect.com This allows for the fine-tuning of molecules to enhance their potency, selectivity, and pharmacokinetic profiles for specific applications.

The focus on Benzothiazole, 4-methyl-2-phenyl- (9CI) , also known as 4-methyl-2-phenylbenzothiazole, is a logical progression in this line of inquiry. The introduction of a methyl group at the 4-position of the benzothiazole core can influence the molecule's steric and electronic properties. This substitution can potentially lead to altered biological activity or novel material properties compared to the unsubstituted 2-phenylbenzothiazole parent compound.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-2-phenylthiazole | C10H9NS | 175.25 nih.gov |

| 2-Phenylbenzothiazole | C13H9NS | 211.28 |

Structure

3D Structure

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

4-methyl-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C14H11NS/c1-10-6-5-9-12-13(10)15-14(16-12)11-7-3-2-4-8-11/h2-9H,1H3 |

InChI Key |

LAUXSEHDCLXEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Benzothiazole, 4 Methyl 2 Phenyl 9ci

Established Synthetic Pathways to 2-Arylbenzothiazole Core Structures

The construction of the 2-arylbenzothiazole scaffold is predominantly achieved through the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile, which becomes the C2-substituent of the benzothiazole (B30560) ring.

One of the most fundamental and widely utilized methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds or their derivatives. nih.govresearchgate.net For the synthesis of 4-methyl-2-phenylbenzothiazole, this would involve the reaction of 2-amino-3-methylthiophenol with benzaldehyde (B42025), benzoic acid, or benzonitrile. These reactions typically proceed via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final benzothiazole product. tandfonline.com

Oxidative condensation methods are effective for driving the cyclization and aromatization steps. Polyphosphoric acid (PPA) is frequently employed as both a catalyst and a dehydrating agent, particularly for the condensation of 2-aminothiophenols with carboxylic acids at elevated temperatures. acs.orgmdpi.comacs.org This method is robust and has been used to synthesize a variety of bisbenzothiazoles and other derivatives in high yields. acs.orgresearchgate.net

Peroxide-based systems offer a milder alternative for oxidative cyclization. A mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) can efficiently catalyze the condensation of 2-aminothiophenol with aromatic aldehydes at room temperature. researchgate.netmdpi.com This approach is noted for its short reaction times, excellent yields, and straightforward product isolation. researchgate.netmdpi.com Other peroxide initiators, such as di(t-butyl)peroxide (DTBP), have also been used to promote cascade processes for benzothiazole formation. nih.gov

| Reactants | Oxidant/Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Carboxylic Acids | Polyphosphoric Acid (PPA) | 170–250 °C | 10–60% | mdpi.com |

| 2-Aminothiophenol, Dibasic Acids | Polyphosphoric Acid (PPA) | - | 56–99% | acs.org |

| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol, Room Temp, 1h | Excellent | researchgate.net |

| Benzothiazoles, Aryl Aldehydes | K₂S₂O₈ | - | - | acs.org |

To improve efficiency and expand substrate scope, various catalytic systems have been developed. Copper-catalyzed methods, for instance, facilitate the condensation of 2-aminobenzenethiols with nitriles, providing excellent yields of 2-substituted benzothiazoles. nih.gov

In recent years, metal-free approaches have gained significant attention due to their environmental and economic advantages. figshare.com A straightforward synthesis involves reacting 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system, which proceeds without any catalyst and provides good to excellent yields. organic-chemistry.org Iodine has also been used to promote the condensation of 2-aminothiophenol with aldehydes, offering a mild and efficient route using a readily available and less toxic oxidant. organic-chemistry.org Another metal-free approach utilizes ammonium (B1175870) thiocyanate (B1210189) as a sulfur source in an iodine-mediated oxidative annulation of aromatic amines and benzaldehydes. acs.orgnih.gov

| Reactants | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aryl Aldehydes | None (Air/DMSO system) | 60 °C, 6 hours | Catalyst-free, simple operation | organic-chemistry.org |

| 2-Aminothiophenol, Aldehydes | Iodine (50 mol%) | DMF, 100 °C | Mild, avoids toxic oxidants | organic-chemistry.org |

| Aromatic Amines, Benzaldehydes, NH₄SCN | Iodine | - | Uses NH₄SCN as sulfur source | acs.orgnih.gov |

| 2-Aminobenzenethiols, Nitriles | Copper catalyst | - | Efficient for nitrile substrates | nih.gov |

| Arylthioureas | Nickel Bromide (NiBr₂) | Room Temp, 10 min | Inexpensive catalyst, mild conditions | organic-chemistry.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenol with aldehydes is amenable to microwave assistance. ias.ac.in This green chemistry approach can be performed using unconventional solvents like waste curd water, which acts as a catalytic medium under microwave irradiation, further enhancing the eco-friendly nature of the synthesis. tandfonline.com Protocols using catalysts like L-proline under solvent-free microwave conditions have also been reported. tku.edu.tw

| Reactants | Catalyst/Solvent | Key Advantage | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Aldehydes | PIFA promoter | One-pot, good to excellent yields | ias.ac.in |

| 2-Aminothiophenol, Aldehydes | Waste curd water | Green, catalytic solvent | tandfonline.com |

| 2-Aminothiophenol, Aldehyde/Carboxylic Acid | L-Proline | Solvent-free conditions | tku.edu.tw |

The Jacobson synthesis is a classic and reliable method for preparing benzothiazoles. rsc.org It involves the oxidative cyclization of thiobenzanilides (arylthioamides) using an oxidizing agent, typically potassium ferricyanide (B76249) in an aqueous basic medium. rsc.orgacs.orgresearchgate.net This reaction proceeds via an intramolecular cyclization onto an unsubstituted ortho position of the aniline (B41778) ring. rsc.org While effective, the yields can be significantly reduced by the presence of electron-withdrawing groups on the primary ring. rsc.org The method has been instrumental in the synthesis of various substituted 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor activity. acs.orgnih.gov

| Substrate | Reagents | Key Observation | Reference |

|---|---|---|---|

| Thiobenzanilides | Potassium ferricyanide, NaOH(aq) | Classic oxidative cyclization method | rsc.orgacs.org |

| 3-Fluoro-thiobenzanilides | Potassium ferricyanide, NaOH(aq) | Forms mixtures of 5- and 7-fluoro regioisomers | acs.orgnih.gov |

| Thiobenzamides with electron-withdrawing groups | Potassium ferricyanide, NaOH(aq) | Significantly reduced yields | rsc.org |

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to forge C-S and C-N bonds efficiently. Palladium-catalyzed intramolecular C–H activation and C–S bond formation represents a powerful strategy for synthesizing benzothiazole scaffolds. rsc.org The catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides can be achieved through a C-H functionalization/C-S bond formation pathway using a palladium catalyst. acs.org This approach often exhibits good functional group tolerance and high yields. acs.org Nickel-catalyzed intramolecular oxidative C-H functionalization of arylthioureas also provides an efficient route to 2-aminobenzothiazoles using an inexpensive catalyst under mild conditions. organic-chemistry.org Furthermore, metal-free C-H functionalization methods are being developed, for example, using triphenylphosphine (B44618) to form phosphonium (B103445) salt intermediates that can be substituted. acs.orgacs.org

| Substrate | Catalytic System | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Thiobenzanilides | Pd(II) / Cu(I) / Bu₄NBr | C-H functionalization/C-S bond formation | High yields, good functional group tolerance | acs.org |

| 1-Phenyl-1H-pyrazole-5-thiol compounds | Pd-catalyst | Intramolecular C-H activation and C-S formation | No additional oxidant needed | rsc.org |

| Arylthioureas | NiBr₂ / Pyridine / PIDA | Intramolecular oxidative C-H functionalization | Inexpensive, low toxicity catalyst, mild conditions | organic-chemistry.org |

| Benzothiazoles | Triphenylphosphine | Regioselective C2-H functionalization | Metal-free, forms phosphonium intermediates | acs.orgacs.org |

Transition Metal-Catalyzed Coupling and C-H Activation Strategies

Suzuki-Miyaura Coupling for Arylbenzothiazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction provides a powerful method for synthesizing 2-arylbenzothiazoles, including 4-methyl-2-phenylbenzothiazole. The general strategy involves the coupling of a 2-halobenzothiazole derivative with an arylboronic acid.

For the synthesis of the target compound, the key precursors would be a 2-halo-4-methylbenzothiazole (e.g., 2-bromo-4-methylbenzothiazole) and phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or formed from a pre-catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle. Phosphine ligands, such as SPhos or XPhos, have been shown to be effective in similar couplings. A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for the transmetalation step. nih.govnih.gov

A typical reaction setup would involve heating the 2-halo-4-methylbenzothiazole, phenylboronic acid, palladium catalyst, ligand, and base in a suitable solvent system, such as a mixture of toluene (B28343) and water or an alcohol. The reaction progress can be monitored by standard chromatographic techniques, and the desired 4-methyl-2-phenylbenzothiazole can be isolated in good to excellent yields. nih.gov This method is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids. nih.gov

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Benzothiazole Precursor | 2-Bromo-4-methylbenzothiazole | Electrophilic Partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Catalyst Precursor |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/H₂O, Dioxane, t-AmOH | Reaction Medium |

| Temperature | Room Temperature to 110 °C | Provides activation energy |

Rh-Catalyzed C-H Amidation Approaches

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. For 2-arylbenzothiazoles, the benzothiazole moiety can act as a directing group to guide the functionalization to the ortho-position of the 2-phenyl ring. Specifically, Rh(III)-catalyzed C-H amidation offers a direct route to introduce an amide functional group. nih.gov

A study on the direct C-H amidation of 2-arylbenzo[d]thiazoles has demonstrated an efficient, external oxidant-free transformation. nih.gov In this process, a dioxazolone serves as the amidating reagent. The reaction is catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, activated by a silver salt like AgSbF₆. The reaction proceeds via a cyclometalated intermediate, where the rhodium coordinates to the nitrogen of the benzothiazole ring, facilitating the cleavage of the ortho C-H bond on the phenyl ring. Subsequent reaction with the dioxazolone, followed by reductive elimination, yields the ortho-amidated product and regenerates the active catalyst.

Applying this methodology to 4-methyl-2-phenylbenzothiazole would be expected to yield N-(2-(4-methylbenzo[d]thiazol-2-yl)phenyl)acetamide derivatives with high regioselectivity. This approach avoids the traditional multi-step sequence of nitration, reduction, and acylation. nih.gov

Utilization of 2,2'-Diaminodiphenyl Disulfide and Aldehydes in Cyclization

An alternative synthetic route to 2-phenylbenzothiazoles involves the use of 2,2'-diaminodiphenyl disulfide as the starting material. This method provides a convergent approach where the benzothiazole ring is constructed in a cyclization reaction with an aldehyde.

A patented method describes the preparation of 2-phenylbenzothiazole (B1203474) by reacting 2,2'-diaminodiphenyl disulfide with benzaldehyde in the presence of copper chloride. google.com The reaction can be performed under mechanochemical conditions using a ball mill at room temperature, offering a solvent-minimized and potentially more environmentally friendly process. google.com In this reaction, the disulfide bond is cleaved, and the resulting aminothiophenol intermediate condenses with the aldehyde, followed by oxidative cyclization to form the benzothiazole ring. The use of a catalyst like copper chloride facilitates the oxidative cyclization step. google.com To synthesize 4-methyl-2-phenylbenzothiazole, the corresponding substituted disulfide, bis(2-amino-3-methylphenyl) disulfide, would be required to react with benzaldehyde.

Solid-Phase Organic Synthesis for Benzothiazole Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries by simplifying purification and allowing for automation. Several strategies have been developed for the solid-phase synthesis of benzothiazole derivatives. mdpi.comresearchgate.netnih.gov

One approach involves immobilizing a precursor to the benzothiazole ring onto a solid support, such as a Wang or Rink amide resin. For instance, bis-(2-nitro-4-carboxyphenyl) disulfide can be loaded onto a resin. researchgate.net The disulfide bond and the nitro group are then reduced simultaneously using a reagent like SnCl₂·2H₂O. This generates a resin-bound 2-aminothiophenol. researchgate.net This immobilized intermediate can then be condensed with an aldehyde, such as benzaldehyde, to form the benzothiazole ring directly on the solid support. Subsequent cleavage from the resin, typically using trifluoroacetic acid (TFA), releases the desired benzothiazole derivative into solution. researchgate.netpeptide.com To produce 4-methyl-2-phenylbenzothiazole, a starting material like bis-(2-nitro-3-methyl-X-carboxyphenyl) disulfide would be necessary to introduce the methyl group at the 4-position of the final product.

| Step | Description | Example Reagents |

|---|---|---|

| 1. Resin Loading | Attachment of a suitable precursor to the solid support. | Bis-(2-nitro-4-carboxyphenyl) disulfide, Wang resin, DIC, DMAP |

| 2. Reduction | Reduction of nitro group and cleavage of disulfide bond. | SnCl₂·2H₂O |

| 3. Cyclization | Condensation with an aldehyde to form the benzothiazole ring. | Benzaldehyde |

| 4. Cleavage | Release of the final product from the resin. | Trifluoroacetic acid (TFA) |

Regioselective Functionalization and Derivatization Strategies for 4-Methyl-2-phenylbenzothiazole

Once the 4-methyl-2-phenylbenzothiazole core is synthesized, its further functionalization allows for the creation of a diverse range of derivatives. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic system and the directing effects of the existing substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole and Phenyl Moieties

Electrophilic Aromatic Substitution: The benzothiazole ring system is generally electron-deficient, making electrophilic aromatic substitution on this moiety challenging. However, the fused benzene (B151609) ring can still undergo substitution, with the position of attack influenced by the existing methyl group and the deactivating effect of the fused thiazole (B1198619) ring. The methyl group is an ortho-, para-director.

More commonly, electrophilic substitution is directed to the 2-phenyl ring. The benzothiazole group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, which are a modern form of electrophilic substitution. For example, copper-catalyzed chelation-assisted ortho-nitration of 2-arylbenzazoles has been reported. researchgate.net In this reaction, the nitrogen atom of the benzothiazole coordinates to the copper catalyst, directing the nitration to the ortho position of the 2-phenyl ring with high regioselectivity. This method uses an iron(III) nitrate (B79036) source and proceeds under relatively mild conditions. researchgate.net This strategy would be directly applicable to 4-methyl-2-phenylbenzothiazole to introduce a nitro group at the C-2' position of the phenyl ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. The unsubstituted benzothiazole and phenyl rings of the target molecule are not sufficiently activated for classical SNAr. However, if the molecule were further substituted with strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a suitable leaving group (e.g., a halogen), SNAr could be achieved. For example, a 2-(para-fluoronitrophenyl)-4-methylbenzothiazole could potentially undergo nucleophilic substitution of the fluorine atom. Polyhaloanilines bearing an ortho halogen atom have been shown to undergo smooth ortho-selective nucleophilic aromatic substitution with sulfur nucleophiles. researchgate.net

Formation of Schiff Bases and Related Ligands

The synthesis of Schiff bases from benzothiazole scaffolds is a prominent chemical transformation, yielding versatile ligands for coordination chemistry. These reactions typically involve the condensation of a 2-aminobenzothiazole (B30445) derivative with an aldehyde or ketone, forming a characteristic imine or azomethine (-C=N-) functional group. jocpr.com While Benzothiazole, 4-methyl-2-phenyl- (9CI) itself lacks the necessary primary amino group for this reaction, the structurally related precursor, 2-amino-4-methylbenzothiazole (B75042), is widely used for this purpose. orientjchem.orgresearchgate.net

The general synthetic route involves an acid-catalyzed condensation reaction. core.ac.uk Equimolar amounts of the 2-aminobenzothiazole derivative and a selected aldehyde or ketone are typically refluxed in a suitable solvent, such as ethanol or methanol (B129727). core.ac.ukuobaghdad.edu.iq The addition of a catalytic amount of glacial acetic acid is common to facilitate the dehydration process. researchgate.netuobaghdad.edu.iq

Research has demonstrated the synthesis of a variety of Schiff bases by reacting 2-amino-4-methylbenzothiazole with different substituted benzaldehydes and furfuraldehyde. orientjchem.org The reaction conditions can be varied to optimize yield and purity. For instance, some syntheses are carried out by refluxing the reactants in methanol for several hours. core.ac.uk An alternative method involves stirring the reactants at room temperature overnight in dry diethyl ether in the presence of 4Å molecular sieves to remove the water formed during the reaction. researchgate.net

The resulting Schiff bases, which incorporate the 4-methylbenzothiazole moiety, are of significant interest as ligands. The imine nitrogen and the heterocyclic nitrogen atom of the benzothiazole ring can act as coordination sites, allowing these molecules to form stable complexes with various metal ions. uobaghdad.edu.iq Studies have reported the successful complexation of benzothiazole-derived Schiff bases with metals such as aluminum(III), nickel(II), potassium(I), cobalt(III), and ruthenium(III). uobaghdad.edu.iqbiointerfaceresearch.com These complexes often exhibit specific geometries, such as octahedral, based on the coordination preferences of the metal ion and the denticity of the Schiff base ligand. biointerfaceresearch.com

Detailed findings from various studies on the synthesis of Schiff bases from substituted 2-aminobenzothiazoles are summarized below.

| 2-Aminobenzothiazole Reactant | Aldehyde/Ketone Reactant | Solvent/Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-amino-4-methylbenzothiazole | Substituted benzaldehydes, furfuraldehyde | Not specified | Condensation reaction | orientjchem.org |

| 2-amino-4-chloro-6-nitrobenzothiazole | 4-hydroxy-3-methoxy-benzaldehyde | Absolute Ethanol / Glacial Acetic Acid | Hot ethanol solution | uobaghdad.edu.iq |

| Substituted 2-amino benzothiazole | 1-(4′-methyl Phenyl)-3-methyl-5-pyrazolone | Methanol | Reflux for 5-6 hours | core.ac.uk |

| 2-amino-6-bromo benzothiazole | o-Vanillin | Methanol | Reflux | jocpr.com |

| 4,6-difluoro-2-amino benzothiazole | 4-chlorobenzaldehyde | Not specified | Condensation reaction | medwinpublishers.com |

| 2-amino benzo[d]thiazole | 2-chloro-8-methylquinoline-4-carbaldehyde | p-toluene sulphonic acid / Mo-Al2O3 composite | Stirring at 30℃ for 4 h | niscpr.res.in |

Advanced Spectroscopic and Structural Elucidation of Benzothiazole, 4 Methyl 2 Phenyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For Benzothiazole (B30560), 4-methyl-2-phenyl-, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework of the molecule.

¹H and ¹³C NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of Benzothiazole, 4-methyl-2-phenyl-, one would expect to see distinct signals corresponding to the protons of the methyl group, the protons on the benzothiazole ring system, and the protons on the phenyl ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the methyl protons would likely appear as a singlet in the upfield region of the spectrum. The aromatic protons would exhibit more complex splitting patterns (multiplets) in the downfield region, arising from spin-spin coupling between adjacent protons.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzothiazole and phenyl rings would be in the aromatic region, while the methyl carbon would appear in the aliphatic region.

Without experimental data, a precise data table cannot be constructed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For Benzothiazole, 4-methyl-2-phenyl-, COSY would help in assigning the signals of the aromatic protons by showing which protons are adjacent to each other on the benzene (B151609) and benzothiazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Benzothiazole, 4-methyl-2-phenyl- would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and thiazole (B1198619) rings, and various bending vibrations.

A general representation of expected FTIR peaks is provided below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Methyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1650-1550 | C=N Stretch | Thiazole Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of Benzothiazole, 4-methyl-2-phenyl- would also show bands corresponding to the vibrations of the molecule. Often, vibrations that are weak in FTIR are strong in Raman, and vice-versa. For instance, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The mass spectrum of Benzothiazole, 4-methyl-2-phenyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure of the molecule, as weaker bonds tend to break preferentially, leading to the formation of characteristic fragment ions.

X-ray Diffraction Analysis

No publicly accessible single-crystal X-ray diffraction data for Benzothiazole, 4-methyl-2-phenyl- could be identified. This information is crucial for the definitive determination of its solid-state structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases and scholarly articles did not yield a crystal structure for Benzothiazole, 4-methyl-2-phenyl-. Therefore, parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are currently unknown.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystalline Forms

Without a determined crystal structure, a detailed analysis of the intermolecular forces, such as hydrogen bonding and π-π stacking interactions that govern the crystal packing of Benzothiazole, 4-methyl-2-phenyl-, cannot be performed. Such interactions are common in aromatic and heterocyclic compounds, influencing their physical properties, but specific details for this compound remain uncharacterized.

Elemental Compositional Analysis

Specific elemental analysis data for Benzothiazole, 4-methyl-2-phenyl-, which would experimentally confirm its chemical formula of C₁₄H₁₁NS, was not found in the reviewed literature. Typically, this analysis involves determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur and comparing it to the theoretical values.

Computational and Theoretical Chemistry Studies on Benzothiazole, 4 Methyl 2 Phenyl 9ci

Electronic Structure and Stability Calculations

The electronic structure and stability of benzothiazole (B30560) derivatives are frequently investigated using a variety of computational methods. These studies provide foundational knowledge about the molecule's behavior at a quantum level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. scirp.org For benzothiazole derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed, often with basis sets such as 6-31+G(d) or 6-311G(d,p), to determine the molecule's most stable three-dimensional arrangement (optimized geometry). asianpubs.orgmdpi.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. Furthermore, the total electronic energy obtained from geometry optimization is an indicator of the molecule's thermodynamic stability. For substituted 2-arylbenzothiazoles, studies have shown that the total optimized energy is a key parameter in evaluating molecular stability. asianpubs.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. asianpubs.orgresearchgate.net For various substituted benzothiazole derivatives, this energy gap has been shown to be a key factor in their bioactivity. asianpubs.orgirjweb.com

From the energies of the frontier orbitals, other important electronic properties can be estimated using Koopmans' theorem:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -ELUMO.

These values, along with the HOMO-LUMO gap, are used to calculate global reactivity descriptors that quantify the molecule's reactivity. researchgate.net

| Property | Formula | Description |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Represents the energy needed to remove an electron; a lower IP indicates a better electron donor. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Represents the ability to accept an electron; a higher EA indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution; "hard" molecules have large energy gaps. asianpubs.orgresearchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; "soft" molecules are more polarizable and reactive. asianpubs.orgresearchgate.net |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. scirp.org The MEP surface displays regions of varying electrostatic potential, color-coded to indicate charge accumulation.

Typically, the map uses a spectrum of colors:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers. nih.gov

Green: Represents areas of neutral or near-zero potential.

For 2-phenylbenzothiazole (B1203474) derivatives, the MEP map is expected to show a significant region of negative potential (red) localized around the sp²-hybridized nitrogen atom of the thiazole (B1198619) ring, owing to its high electronegativity and the presence of a lone pair of electrons. This highlights the nitrogen atom as a primary site for interaction with electrophiles. Positive potential (blue) regions are often found around the hydrogen atoms of the aromatic rings. scirp.org

Reactivity and Mechanistic Investigations

Computational studies are instrumental in elucidating the reactive behavior of molecules by identifying the specific atoms involved in chemical reactions and predicting the most likely pathways for those reactions.

Protonation is a fundamental chemical reaction, and identifying the most likely site for protonation is key to understanding a molecule's basicity. Theoretical calculations can determine the proton affinity (PA)—the negative of the enthalpy change for the gas-phase protonation reaction—for various potential sites on the molecule. The site with the highest proton affinity is the most favorable location for protonation.

In studies of 2-phenylbenzothiazole and its derivatives, the sp²-hybridized nitrogen atom within the benzothiazole ring is consistently identified as the most basic center. sciencepublishinggroup.com This nitrogen atom is the most nucleophilic site and, therefore, the preferential site of protonation. sciencepublishinggroup.com The high electron density and accessible lone pair on this nitrogen make it the strongest proton acceptor in the molecule.

Beyond simple protonation, computational methods can identify all significant electron-rich (nucleophilic) and electron-poor (electrophilic) centers in a molecule, which is crucial for predicting its interactions with other reagents. khanacademy.orgpressbooks.pub An electron-rich species that donates an electron pair is a nucleophile, while an electron-deficient species that accepts an electron pair is an electrophile. masterorganicchemistry.com

For 2-phenylbenzothiazole derivatives, computational analyses have confirmed the following reactive centers: sciencepublishinggroup.com

Nucleophilic Center: The primary nucleophilic center is the sp² nitrogen atom (N1) of the benzothiazole ring. Its lone pair of electrons makes it a potent electron donor, ready to attack electrophilic species. sciencepublishinggroup.com

Electrophilic Centers: The carbon atoms of the fused benzene (B151609) ring of the benzothiazole core, specifically C4, C5, and C6, are identified as the most significant electrophilic centers. sciencepublishinggroup.com These sites are relatively electron-deficient and are thus susceptible to attack by nucleophiles.

This understanding of the distinct nucleophilic and electrophilic regions within the molecule is fundamental to predicting its role in complex chemical and biological processes. sciencepublishinggroup.com

Conformational Analysis and Potential Energy Surfaces

Computational methods are pivotal in exploring the structural dynamics of molecules like Benzothiazole, 4-methyl-2-phenyl-. Conformational analysis, a key area of study, investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 2-phenylbenzothiazole derivatives, a critical conformational parameter is the dihedral angle between the planes of the benzothiazole and the phenyl rings.

Theoretical studies on related benzothiazole structures have been performed using methods like the B3YLP/6-311G(d,p) level of theory to identify stable conformers. mdpi.com The process typically involves systematically varying the dihedral angle in steps (e.g., every 30°) over a full 360° rotation. mdpi.com For each step, the molecule's energy is calculated, allowing for the construction of a potential energy surface (PES). A PES is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org In this context, a one-dimensional PES, often called a potential energy curve, plots the total energy against the dihedral angle of rotation. wikipedia.orglibretexts.org

The minima on this curve correspond to the most energetically stable conformers, while the maxima represent the energy barriers for interconversion between them. scispace.com For instance, in a study on benzothiazole derivatives, two energetically favorable conformers were identified at dihedral angles of 0° and 180°. mdpi.com The existence of multiple low-energy conformations suggests that such molecules can be quite flexible in gaseous or solution phases. scispace.com This flexibility and the relative energies of different conformers are crucial for understanding the molecule's reactivity, spectroscopic properties, and interactions in biological or material science contexts. scispace.comnih.gov

Excited-State Calculations and Photophysical Properties

The interaction of molecules with light, leading to the absorption of energy and subsequent emission, is governed by their electronic structure and excited-state properties. Computational chemistry provides powerful tools to investigate these phenomena for compounds like 4-methyl-2-phenyl-benzothiazole.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of molecules in their electronically excited states. wsr-j.orgnih.gov This method can predict the energies of electronic transitions, which occur when an electron moves from an occupied molecular orbital to an unoccupied one upon absorbing light. wikipedia.orglibretexts.org

For aromatic systems like 2-phenylbenzothiazole derivatives, these transitions are typically of the π → π* type, involving the promotion of an electron from a bonding pi (π) orbital to an antibonding pi (π*) orbital. wikipedia.orglibretexts.org TD-DFT calculations, often performed at levels like B3LYP/6-311+G(d,p), can determine the energies of these transitions, which correspond to the wavelengths of light the molecule absorbs. nih.gov The calculations also provide the oscillator strength for each transition, a theoretical measure of the transition's intensity. By analyzing the molecular orbitals involved, researchers can characterize the nature of the transition, for example, as a localized excitation or involving intramolecular charge transfer (ICT). nih.gov

Table 1: Representative TD-DFT Data for Electronic Transitions in Benzothiazole Derivatives

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.75 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 4.43 | 280 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: This table contains representative data for illustrative purposes based on typical findings for 2-phenylbenzothiazole derivatives and does not represent experimentally verified values for Benzothiazole, 4-methyl-2-phenyl-.

Simulation of Absorption and Emission Spectra

Using the transition energies and oscillator strengths obtained from TD-DFT calculations, it is possible to simulate the theoretical absorption and emission spectra of a molecule. nih.govresearchgate.net The simulated ultraviolet-visible (UV-Vis) absorption spectrum is typically generated by plotting the oscillator strengths against the calculated wavelengths, often broadened with a Gaussian function to mimic experimental band shapes. rsc.org

Similarly, fluorescence spectra can be simulated by first optimizing the molecule's geometry in its first excited state (S₁) and then calculating the energy of the transition back down to the ground state (S₀). researchgate.net The energy difference between the absorption and emission maxima is known as the Stokes shift, a key photophysical parameter that can also be estimated computationally. frontiersin.org Comparing these simulated spectra with experimental results serves as a powerful validation of the computational methodology and provides detailed assignments of the observed spectral features to specific electronic transitions. researchgate.net

Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) Mechanisms

The class of 2-phenylbenzothiazole compounds is renowned for exhibiting interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).

ESIPT is a photochemical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. wsr-j.org While Benzothiazole, 4-methyl-2-phenyl- does not possess the requisite hydroxyl group for this specific mechanism, its parent derivative, 2-(2'-hydroxyphenyl)benzothiazole (HBT), is a classic example of an ESIPT fluorophore. nih.govfrontiersin.org Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the benzothiazole nitrogen atom increase, triggering an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom. wsr-j.org This creates an excited keto-tautomer, which then relaxes to its ground state by emitting light at a significantly longer wavelength (a large Stokes shift) before tautomerizing back to the original enol form. wsr-j.orgfrontiersin.org Computational studies can map the potential energy surface for this proton transfer, calculating the energy barriers in both the ground and excited states to confirm the favorability of the ESIPT process. wsr-j.orgnih.gov

AIE is a phenomenon where certain molecules, which are non-emissive or weakly fluorescent when dissolved in a good solvent, become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netnih.gov The mechanism is often attributed to the restriction of intramolecular motions (RIM), such as the rotation of the phenyl ring against the benzothiazole core. nih.gov In dilute solutions, these rotations provide a non-radiative pathway for the excited state to decay, quenching fluorescence. nih.gov In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively, thus "turning on" the fluorescence. researchgate.netnih.gov Computational analysis can contribute by modeling the rotational energy barriers and demonstrating how intermolecular interactions in an aggregated state can restrict these motions.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial forces that govern the structure, stability, and function of molecules in condensed phases, such as in crystals or biological systems. mdpi.comresearchgate.net For Benzothiazole, 4-methyl-2-phenyl-, several types of non-covalent interactions are significant. These interactions are weaker than covalent bonds but collectively play a dominant role in molecular recognition and self-assembly. researchgate.net

Key non-covalent interactions include:

Hydrogen Bonding: While the molecule itself cannot donate a classical hydrogen bond, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, interacting with donor molecules like water or alcohols. nih.govnih.gov

π-π Stacking: The planar aromatic rings (both the benzothiazole system and the phenyl group) can interact with each other through π-π stacking. This involves the attractive interaction between the electron clouds of adjacent aromatic rings. These interactions are fundamental in determining the crystal packing of the molecule. mdpi.com

C-H···π Interactions: These are weaker interactions where a C-H bond, often from the methyl group or the aromatic rings, acts as a weak donor to the π-system of an adjacent molecule.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules that arise from temporary fluctuations in electron density.

Advanced Applications in Chemical Sciences and Materials Development of Benzothiazole, 4 Methyl 2 Phenyl 9ci Derivatives

Ligand Design and Coordination Chemistry for Catalytic Systems

The benzothiazole (B30560) framework, particularly the 4-methyl-2-phenyl-benzothiazole scaffold, serves as a versatile and robust platform in ligand design for coordination chemistry. Its inherent structural features, including the nitrogen and sulfur heteroatoms, provide excellent coordination sites for a variety of metal ions. The design of ligands based on this scaffold allows for the fine-tuning of electronic and steric properties, which is crucial for the development of efficient catalytic systems. Over the last decade, the chemistry of benzothiazole has been effectively integrated into coordination chemistry, often incorporating an imine base into the ligand skeleton. biointerfaceresearch.com The resulting metal complexes have been explored for various applications, leveraging the stability and reactivity conferred by the benzothiazole moiety.

The synthesis of these ligands often involves the condensation of substituted 2-aminophenyl benzothiazoles with aldehydes, creating Schiff base ligands. biointerfaceresearch.com This modular approach enables the introduction of different functional groups onto the ligand framework, thereby influencing the coordination geometry and the catalytic activity of the resulting metal-organic compounds. The rigid and π-conjugated system of the benzothiazole core contributes to the stability of the metal complexes, a desirable trait for catalysts that need to withstand harsh reaction conditions.

Development of Metal-Organic Compounds for Catalysis

Metal-Organic Frameworks (MOFs) and discrete metal-organic compounds built from ligands like 4-methyl-2-phenyl-benzothiazole derivatives are a significant area of research for catalysis. standard.ac.irresearchgate.net The high specific surface area, porosity, and tunable nature of MOFs make them exceptional candidates for heterogeneous catalysts. standard.ac.irresearchgate.net Ligands derived from benzothiazole can be incorporated as organic linkers in MOFs or as chelating agents in discrete molecular catalysts. The metal centers in these compounds, coordinated to the benzothiazole-based ligand, act as the active sites for catalytic transformations.

The catalytic activity of these metal-organic compounds stems from the synergistic interplay between the metal ion and the organic ligand. The ligand can influence the Lewis acidity of the metal center, stabilize specific oxidation states, and control the access of substrates to the active site. For instance, cobalt and its complexes are known as potent catalysts in the synthesis of organic and heterocyclic compounds. standard.ac.ir Similarly, ruthenium complexes are widely used in various catalytic processes. The coordination of benzothiazole-based ligands, such as imine bases, to Co(III) and Ru(III) results in stable octahedral complexes. biointerfaceresearch.com While many studies on these specific complexes have focused on biological applications, the underlying coordination chemistry provides a strong foundation for their exploration in catalysis, including oxidation reactions, polymer synthesis, and the production of fine chemicals. biointerfaceresearch.comstandard.ac.ir

Photophysical Properties of Cyclometalated Complexes

Cyclometalated complexes, particularly those of heavy transition metals like iridium(III) and platinum(II), featuring phenylbenzothiazole-type ligands have garnered significant interest due to their unique photophysical properties. These properties are critical for applications in light-emitting devices and sensors. The process of cyclometalation, where a ligand coordinates to a metal center via a covalent bond and a coordinate bond, results in highly stable and luminescent complexes.

The photophysical characteristics of these complexes, such as absorption, emission, and excited-state lifetimes, are strongly influenced by the nature of the ligands. The introduction of substituents, like the methyl group in 4-methyl-2-phenyl-benzothiazole, can modulate the HOMO-LUMO energy gaps and the efficiency of radiative and non-radiative decay pathways. nih.gov

Studies on iridium(III) complexes of the form [Ir(pbt)2(acac)] (where pbt is a 2-phenylbenzothiazole (B1203474) derivative) show intense absorption bands in the UV region (300-350 nm) attributed to ligand-centered (π-π*) transitions, and broader, lower intensity metal-to-ligand charge transfer (MLCT) bands in the visible region (450-575 nm). nih.gov The phosphorescence of these complexes is tunable and often highly efficient. Similarly, cyclometalated platinum(II) complexes with 2-phenylbenzothiazole ligands exhibit bright phosphorescence, which can be ascribed to a mixed triplet intraligand (³IL) and triplet metal-to-ligand charge transfer (³MLCT) excited state. rawdatalibrary.net The emission color and quantum yields of these complexes can be systematically tuned by modifying the ancillary ligands or by substituting the benzothiazole core. rawdatalibrary.netnih.gov

Table 1: Photophysical Data for Selected Cyclometalated Phenylbenzothiazole Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| [Ir(pbt)₂(acac)] | 300-350, 450-575 | - | - | nih.gov |

| [Pt(pbt)(pic-κN,O)] | <350, ~370, 431 | 540 (solid state) | - | nih.gov |

| [Pt(pbt){PPh₂(o-C₆H₄CO₂)-κP,O}] | - | 525-542 | 46.5-66.5% (in PS film) | rawdatalibrary.net |

Functional Materials Development

Derivatives of 4-methyl-2-phenyl-benzothiazole are pivotal building blocks for a new generation of functional materials. Their inherent electronic properties, high thermal stability, and propensity for self-assembly make them ideal candidates for a wide range of applications, from optoelectronics to chemical sensing.

Optoelectronic Technologies (e.g., OLEDs, OFETs)

The rigid, planar, and π-conjugated structure of the benzothiazole core makes its derivatives highly suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can function as emitters, hosts, or charge-transporting layers. Theoretical studies on benzothiazole-based materials have explored their geometric structures, electronic properties, and optical characteristics to predict their performance in optoelectronic devices. researchgate.net For example, compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) have been synthesized and investigated as blue fluorescent materials for OLEDs, with devices showing significant brightness. researchgate.net The thiazole (B1198619) moiety has also been exploited in the fabrication of semiconductors. mdpi.com The introduction of a 4-methyl group can enhance solubility and influence molecular packing, which are critical parameters for device fabrication and performance.

Fluorescent Markers and Dyes

The intrinsic fluorescence of the benzothiazole scaffold has led to the development of numerous fluorescent probes and dyes. nih.gov These molecules often operate through mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE). researchgate.netnih.gov Benzothiazole-based fluorescent probes can be designed to selectively interact with specific analytes, leading to a detectable change in their luminescence features. researchgate.net

These dyes have found applications in bio-imaging and as "light-up" probes for nucleic acids. For instance, analogs of benzothiazole orange have been shown to efficiently distinguish between different DNA structures, such as G-quadruplexes, with a strong enhancement in fluorescence quantum yield upon binding. researchgate.net Furthermore, the development of benzothiazole derivatives with low cytotoxicity has enabled their use in confocal cell imaging, providing tools for disease research and diagnosis. nih.gov

Sensors (Cation/Anion Sensing)

The ability of the benzothiazole nitrogen and other strategically placed donor atoms to coordinate with metal ions has been extensively utilized in the design of chemosensors for cations and anions. researchgate.net These sensors often exhibit high sensitivity and selectivity, with detection mediated by changes in their optical properties (colorimetric or fluorometric responses).

A benzothiazole-containing macrocycle has been synthesized for the selective sensing of mercury(II) ions, displaying a significant blue shift in its absorption spectrum and a turn-off fluorescence response. nih.gov Interestingly, the sensing behavior was found to be dependent on the counter-anion, highlighting a cooperative role between the cation and anion in the complexation process. nih.gov Other benzothiazole-based fluorescent probes have been designed for the ratiometric detection of zinc(II) ions, with detection limits in the nanomolar range. researchgate.net These sensors are valuable for monitoring ion concentrations in biological and environmental samples. The L1-Zn²⁺ complex, for example, can be used for the secondary sensing of pyrophosphate, demonstrating the versatility of these systems. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Benzothiazole, 4-methyl-2-phenyl- (9CI) | - |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | BPPA |

| Benzothiazole orange | BO |

Solar Cell Components

The 2-phenylbenzothiazole scaffold is a significant component in the development of sensitizers for dye-sensitized solar cells (DSSCs), which are a promising alternative to traditional silicon-based solar cells due to their low cost and straightforward fabrication process. nih.govrsc.org In a typical DSSC, a monolayer of dye molecules adsorbed onto a semiconductor surface is responsible for light absorption. nih.gov These dyes generally consist of an electron-donating group, a π-spacer, and an electron acceptor. nih.gov

Derivatives of benzothiazole are often incorporated into the π-bridge of these sensitizer (B1316253) dyes. For instance, novel phenothiazine (B1677639) dyes have been synthesized using a 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge, which shares a structural similarity with the 4-methyl-2-phenyl-benzothiazole core. researchgate.net These dyes, when integrated into a D-π-A (Donor-π-Acceptor) framework, have demonstrated notable photophysical properties and photovoltaic performance. researchgate.net The benzothiazole moiety helps to facilitate efficient electron injection from the excited dye into the conduction band of a semiconductor like TiO2, a critical step in the generation of electric current. nih.gov

Researchers have also developed novel half-squaraine (HfSQ) dyes that incorporate a benzothiazole group. rsc.org These model chromophores are used to study the crucial interactions between the dye and the TiO2 surface, using the sulfur heteroatom as an atomic probe to understand dye binding and orientation, which are key factors in optimizing device performance. rsc.org The strategic design of these dyes, including the use of benzothiadiazole-based fragments, has led to sensitizers with power conversion efficiencies ranging from 8% to 10%. nih.gov

Table 1: Benzothiazole Derivatives in Dye-Sensitized Solar Cells (DSSCs)

| Dye Type / Component | Key Structural Feature | Application/Finding | Reference(s) |

|---|---|---|---|

| Phenothiazine Dyes | 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge | Used in D-π-A and A-D-π-A frameworks to investigate photophysical and photovoltaic properties. | researchgate.net |

| Half-Squaraine (HfSQ) Dyes | Benzothiazole moiety | Act as model chromophores to study dye-TiO2 interactions and the influence of the sulfur heteroatom on device performance. | rsc.org |

| Benzothiadiazole-based Dyes | Benzothiadiazole fragment as a π-bridge | Utilized in D-π-π-A organic dyes, achieving power conversion efficiencies between 8% and 10%. | nih.gov |

Photocatalysis

The 2-phenylbenzothiazole (pbt) fragment is a significant chromophore, and its derivatives are increasingly being explored for their photocatalytic capabilities. mdpi.com These compounds can be used to construct more complex chemical structures, such as metal-organic frameworks (MOFs), which exhibit photocatalytic activity for aerobic oxidation reactions by generating reactive oxygen species (ROS) under visible light. researchgate.net

A notable application is in photocatalytic synthesis. For example, a method has been developed to synthesize 2-(2′-aminophenyl)benzothiazole derivatives where a reactive 2-azolyl radical is generated from a 2-bromoazole under light irradiation, facilitated by an iridium sensitizer. mdpi.com This radical then reacts with various arenes to form the desired benzothiazole derivatives, showcasing a novel pathway for synthesis under mild conditions. mdpi.com

The photocatalytic activity of these derivatives is rooted in their photophysical properties. The 2-(2′-aminophenyl)benzothiazole core is a fluorescent structure that can be readily tuned. mdpi.com Its interaction with transition metals can enhance its luminescent properties, which is a key aspect of photocatalysis. mdpi.com This has led to emerging applications where these organic building blocks are used to drive chemical reactions using light, opening new avenues for green chemistry and sustainable synthesis. mdpi.com

Supramolecular Chemistry and Cocrystal Formation

The field of supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions, with cocrystal engineering being a prominent application. Benzothiazole derivatives, particularly those containing functional groups capable of hydrogen bonding, are valuable building blocks for creating novel cocrystals. mdpi.comnih.govresearchgate.net

Research has demonstrated the formation of molecular adducts, or cocrystals, between 2-aminobenzothiazole (B30445) and various heterocyclic carboxylic acids like indole-2-carboxylic acid and thiophene-2-carboxylic acid. nih.govresearchgate.netuq.edu.au X-ray diffraction studies of these cocrystals reveal consistent and predictable hydrogen-bonding patterns. nih.govresearchgate.net The dominant interaction is typically a dimer association between the carboxylate groups of the acids and the amine/heterocyclic nitrogen sites of the 2-aminobenzothiazole. nih.govresearchgate.net These primary interactions are often supported by subsidiary hydrogen bonds, which complete a linear, chain-like supramolecular structure. nih.govresearchgate.net

In a similar vein, cocrystals of 2-(2′-aminophenyl)benzothiazole with coumarin (B35378) derivatives have been synthesized. mdpi.com In these structures, the molecules form zigzag chains stabilized by hydrogen bonds between the amino group of the benzothiazole derivative and the keto-group of the coumarin. mdpi.com These chains are further organized by π-π stacking interactions between the aromatic systems, demonstrating the cooperative nature of non-covalent forces in building these supramolecular architectures. mdpi.com

Table 2: Supramolecular Assemblies of Benzothiazole Derivatives

| Benzothiazole Derivative | Coformer | Dominant Interactions | Resulting Supramolecular Structure | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Indole-2-carboxylic acid, Thiophene-2-carboxylic acid, etc. | Hydrogen bonding (R(2)2(8) graph set dimer) | Linear hydrogen-bonded chains | nih.govresearchgate.netuq.edu.au |

| 2-(2′-aminophenyl)benzothiazole | Methyl 2-((3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate | Hydrogen bonding, π-π stacking | Zigzag chains | mdpi.com |

Structure Property Relationship Studies for Benzothiazole, 4 Methyl 2 Phenyl 9ci

Impact of Substituents on Electronic and Photophysical Properties

The electronic and photophysical behavior of the 4-methyl-2-phenyl-benzothiazole scaffold is highly sensitive to the nature and position of substituent groups. The introduction of electron-donating or electron-withdrawing moieties can systematically tune the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the compound's absorption, emission, and charge transport characteristics.

Research on analogous benzothiazole (B30560) derivatives has demonstrated that the substitution of electron-donating groups, such as a methyl group (-CH3), tends to increase the energy of the HOMO, while electron-withdrawing groups, like a nitro group (-NO2), generally lower both the HOMO and LUMO energy levels. mdpi.com This modulation of frontier orbital energies directly impacts the HOMO-LUMO energy gap (Eg), a key determinant of the molecule's electronic and photophysical properties. A smaller energy gap typically leads to a red-shift in the absorption and emission spectra. mdpi.com

For instance, computational studies on related benzothiazole systems have shown that the introduction of a nitro group can significantly reduce the energy gap, which is advantageous for optoelectronic and charge transport applications. mdpi.com Conversely, the presence of a methyl group can enhance hole injection capabilities. mdpi.com The solvent environment also plays a crucial role, with solvent polarity affecting the absorption spectra of these compounds. mdpi.com

Table 1: Effect of Substituents on Frontier Orbital Energies of Benzothiazole Derivatives Data is illustrative and based on general findings for benzothiazole derivatives.

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| -CH3 (Electron-Donating) | -5.58 | -1.88 | 3.70 |

| -NO2 (Electron-Withdrawing) | -6.18 | -3.35 | 2.83 |

Relationship between Molecular Conformation and Chemical Behavior

The three-dimensional arrangement of the benzothiazole and phenyl rings in 4-methyl-2-phenyl-benzothiazole dictates its chemical behavior and reactivity. The dihedral angle between these two aromatic systems is a critical parameter that influences the extent of π-conjugation, and consequently, the electronic properties of the molecule.

Computational studies on similar benzothiazole derivatives have revealed that the most stable conformations are typically planar or nearly planar, allowing for maximum overlap of the π-orbitals between the two rings. mdpi.com This planarity facilitates intramolecular charge transfer (ICT) processes, which are fundamental to the photophysical properties of these compounds. mdpi.com Any deviation from planarity, caused by steric hindrance from bulky substituents, for example, can disrupt this conjugation, leading to a blue-shift in the absorption and emission spectra and a decrease in fluorescence quantum yield.

The conformation of the molecule also influences its intermolecular interactions in the solid state, affecting crystal packing and, as a result, its bulk properties. The specific arrangement of molecules in the crystal lattice can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).

Polymorphism and Mechanochromism in Solid-State Aggregates

In the solid state, 4-methyl-2-phenyl-benzothiazole and its derivatives can exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. nih.gov These different polymorphs can display distinct photophysical properties, such as different emission colors. nih.gov

Furthermore, these materials can exhibit mechanochromism, a phenomenon where the luminescence color changes in response to mechanical stimuli such as grinding or shearing. nih.govrsc.org This change is often due to a phase transition from a crystalline state to an amorphous state, or between different crystalline polymorphs. nih.gov The mechanical force disrupts the intermolecular interactions, such as π-π stacking, in the crystalline state, leading to a change in the emission properties. nih.gov This process is often reversible, with the original color and crystallinity being restored upon exposure to solvent vapors or gentle heating. rsc.org

For example, studies on cyclometalated Pt(II) complexes of 2-phenylbenzothiazole (B1203474) have shown that grinding a yellow-emitting crystalline solid can lead to an orange-red emitting amorphous solid. nih.gov This change is accompanied by a broadening and red-shifting of the emission spectrum. nih.gov

Table 2: Mechanochromic Properties of a 2-Phenylbenzothiazole Complex Data is illustrative and based on a related 2-phenylbenzothiazole complex.

| State | Color | Emission Maximum (nm) |

|---|---|---|

| Crystalline (Pristine) | Yellow | 545 |

| Amorphous (Ground) | Orange-Red | 700-745 |

Correlation between Molecular Structure and Reactivity Profiles

The molecular structure of 4-methyl-2-phenyl-benzothiazole inherently defines its reactivity profile. The benzothiazole ring system is known to be a versatile scaffold in organic synthesis and medicinal chemistry. The reactivity of this compound can be understood by considering the electronic nature of the constituent atoms and the distribution of electron density across the molecule.

The nitrogen and sulfur atoms in the benzothiazole ring are nucleophilic centers, while the carbon atoms, particularly C2, can be susceptible to electrophilic attack. The presence of the 4-methyl group, an electron-donating group, can influence the reactivity of the benzothiazole ring through inductive effects.

The reactivity of the phenyl ring is also influenced by its connection to the benzothiazole moiety. The benzothiazole group can act as a directing group in electrophilic aromatic substitution reactions on the phenyl ring. The specific reactivity patterns and the propensity for certain chemical transformations are subjects of ongoing research, with computational studies often employed to predict reaction pathways and transition states. The reactivity can be further tuned by introducing various substituents on either the benzothiazole or the phenyl ring, allowing for the synthesis of a wide range of derivatives with tailored properties.

Emerging Research Directions and Future Perspectives for Benzothiazole, 4 Methyl 2 Phenyl 9ci

Novel Synthetic Methodologies and Green Chemistry Principles

The synthesis of 2-arylbenzothiazoles is undergoing a significant transformation, driven by the principles of green chemistry to enhance efficiency and reduce environmental impact. nih.gov Traditional methods often involve harsh reaction conditions, but recent research has focused on developing more benign and effective protocols.

A notable advancement is the development of one-pot strategies that combine multiple reaction steps into a single procedure, minimizing waste and saving time. For instance, an efficient one-pot synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol has been developed under metal-free conditions. nih.gov This method proceeds through a sequence of condensation, Michael addition, and oxidative dehydrogenation. nih.gov

The use of heterogeneous catalysts is another key area of development. These catalysts can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. For example, SnP₂O₇ has been employed as a reusable heterogeneous catalyst for the condensation reaction of 2-aminothiophenol (B119425) with various aromatic aldehydes, achieving high yields in very short reaction times. nih.gov Similarly, animal bone meal has been identified as an efficient and reusable heterogeneous catalyst for the synthesis of benzothiazoles. nih.gov

Visible-light-promoted synthesis is also gaining traction as a sustainable method. Riboflavin, a naturally occurring and inexpensive compound, has been used as a photosensitizer for the cyclization of thiobenzanilides to produce benzothiazoles under visible light irradiation. nih.gov This approach offers a significant advantage over transition-metal catalysis. nih.gov Furthermore, a simple and efficient method for synthesizing 2-arylbenzothiazole derivatives involves the condensation of 2-aminothiophenol with aryl-aldehydes using an inexpensive commercial laccase as a catalyst at room temperature. nih.gov

A user-friendly protocol for the visible-light-mediated alkylation and acylation of benzothiazoles has been reported, which proceeds by simple irradiation with blue LEDs without the need for external photocatalysts. rsc.org This method is characterized by its mild conditions and scalability. rsc.org

Table 1: Comparison of Novel Synthetic Methodologies for Benzothiazoles

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| One-pot synthesis | Metal-free | High efficiency, reduced waste | nih.gov |

| Heterogeneous catalysis | SnP₂O₇ | High yields, short reaction times, reusability | nih.gov |

| Photocatalysis | Riboflavin/Visible light | Inexpensive, sustainable, avoids transition metals | nih.gov |

| Biocatalysis | Laccase | Mild conditions, good to excellent yields | nih.gov |

| Visible-light mediated | Blue LEDs | Photocatalyst-free, mild conditions, scalable | rsc.org |

Exploration of Advanced Computational Models for Prediction and Design

Advanced computational models are becoming indispensable tools in the design and prediction of the properties and activities of novel benzothiazole (B30560) derivatives. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are being extensively used to understand the molecular interactions and to guide the synthesis of compounds with desired biological activities. researchgate.netresearchgate.net

Molecular docking studies have been employed to investigate the binding modes of benzothiazole derivatives with various biological targets. For example, docking studies have been used to explore the interaction of novel quinazolinone and benzothiazole derivatives with DNA topoisomerase II, a crucial cancer drug target. researchgate.net These studies help in understanding the molecular basis of the inhibitory action and in designing more potent inhibitors. researchgate.net Similarly, docking studies have indicated that phenylthiazole acid derivatives can interact stably with the active site of the PPARγ complex, consistent with in vitro assays. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources. researchgate.netresearchgate.net For instance, QSAR studies have been performed on benzothiazole derivatives to understand their inhibitory activity against various enzymes, which can aid in the design of more effective therapeutic agents. researchgate.netbiointerfaceresearch.com The predictive power of QSAR models is assessed through internal and external validation methods to ensure their reliability. researchgate.net

The integration of these computational methods allows for a rational, structure-based drug design approach. By predicting the binding affinity and activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. researchgate.netnih.gov

Table 2: Applications of Computational Models in Benzothiazole Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of binding modes with biological targets (e.g., DNA topoisomerase II, PPARγ) | Understanding molecular interactions, guiding the design of potent inhibitors | researchgate.netnih.gov |

| QSAR | Predicting biological activity based on chemical structure | Identifying key structural features for activity, prioritizing synthetic targets | researchgate.netresearchgate.net |

| Homology Modeling | Predicting the 3D structure of target proteins | Enabling structure-based drug design when experimental structures are unavailable | researchgate.net |

Untapped Potential in Functional Materials Science

The unique photophysical and electronic properties of the benzothiazole core make it a promising building block for a variety of functional materials. Research is increasingly exploring the potential of 4-methyl-2-phenyl-benzothiazole and its derivatives in areas such as chemosensors and organic electronics.

Benzothiazole-based compounds have been developed as highly selective and sensitive chemosensors for the detection of various metal ions. acs.orgnih.gov For instance, a novel benzothiazole-based chemosensor has been designed for the ratiometric and colorimetric detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgnih.gov These sensors exhibit significant changes in their fluorescence or absorption spectra upon binding with the target ion, allowing for its detection at minute levels. acs.orgnih.gov The design of these sensors often involves the condensation reaction between a benzothiazole derivative and another functional moiety. acs.orgnih.gov Another benzothiazole-based sensor has been developed for the fluorogenic detection of cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov